ethyl (4Z)-4-(3,4-dimethylphenyl)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
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Overview
Description
ETHYL 4-(3,4-DIMETHYLPHENYL)-4-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]BUTANOATE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3,4-DIMETHYLPHENYL)-4-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]BUTANOATE typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific synthetic route may vary depending on the starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3,4-DIMETHYLPHENYL)-4-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(3,4-DIMETHYLPHENYL)-4-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]BUTANOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 4-(3,4-DIMETHYLPHENYL)-4-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]BUTANOATE
- **ETHYL 4-(3,4-DIMETHYLPHENYL)-4-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]PENTANOATE
- **ETHYL 4-(3,4-DIMETHYLPHENYL)-4-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]HEXANOATE
Uniqueness
The uniqueness of ETHYL 4-(3,4-DIMETHYLPHENYL)-4-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]BUTANOATE lies in its specific structural features, such as the presence of both dimethylphenyl and dinitrophenyl groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H22N4O6 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl (4Z)-4-(3,4-dimethylphenyl)-4-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C20H22N4O6/c1-4-30-20(25)10-9-17(15-6-5-13(2)14(3)11-15)21-22-18-8-7-16(23(26)27)12-19(18)24(28)29/h5-8,11-12,22H,4,9-10H2,1-3H3/b21-17- |
InChI Key |
TXTWOVDWTXOAFK-FXBPSFAMSA-N |
Isomeric SMILES |
CCOC(=O)CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCOC(=O)CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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